molecular formula C25H24N4O2 B606197 BIX02188 CAS No. 334949-59-6

BIX02188

Cat. No.: B606197
CAS No.: 334949-59-6
M. Wt: 412.493
InChI Key: FSZPIAXLCCQFCM-FCQUAONHSA-N
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Description

BIX02188 is a potent and selective inhibitor of mitogen-activated protein kinase kinase 5 (MEK5). It is primarily used in scientific research to study the MEK5/extracellular signal-regulated kinase 5 (ERK5) signaling pathway. This compound has an inhibitory concentration (IC50) of 4.3 nanomolar for MEK5 and 810 nanomolar for ERK5 .

Scientific Research Applications

BIX02188 is widely used in scientific research due to its selective inhibition of MEK5. Its applications include:

    Chemistry: this compound is used as a tool compound to study the MEK5/ERK5 signaling pathway and its role in various cellular processes.

    Biology: In biological research, this compound is used to investigate the effects of MEK5 inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: this compound has potential therapeutic applications in diseases where the MEK5/ERK5 pathway is dysregulated, such as cancer and cardiovascular diseases.

    Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIX02188 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

    Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Functionalization of the indole core: The indole core is then functionalized with various substituents to achieve the desired chemical structure. This involves reactions such as halogenation, nitration, and reduction.

    Coupling reactions: The functionalized indole is coupled with other aromatic compounds through reactions like Suzuki or Heck coupling to introduce the necessary substituents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

BIX02188 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions, such as halogenation or nitration, can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or addition of hydrogen atoms.

Comparison with Similar Compounds

BIX02188 is closely related to BIX02189, another selective inhibitor of MEK5. Both compounds have similar selectivity profiles, but this compound is marginally less potent than BIX02189 . Other similar compounds include:

    XMD17-109: Another MEK5 inhibitor with a different chemical structure.

    XMD8-92: A selective inhibitor of ERK5 with a distinct mechanism of action.

This compound stands out due to its high selectivity for MEK5 and its well-characterized inhibitory profile, making it a valuable tool in scientific research.

Properties

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPXKFOFEXJMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094614-84-2
Record name BIX-02188
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIX-02188
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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